molecular formula C11H10F3N3 B2790262 1-[2-(Trifluoromethyl)benzyl]-1H-imidazol-2-amine CAS No. 1179932-07-0

1-[2-(Trifluoromethyl)benzyl]-1H-imidazol-2-amine

Cat. No.: B2790262
CAS No.: 1179932-07-0
M. Wt: 241.217
InChI Key: VLQKMLYGLHEZKE-UHFFFAOYSA-N
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Description

1-[2-(Trifluoromethyl)benzyl]-1H-imidazol-2-amine is a compound that features a trifluoromethyl group attached to a benzyl moiety, which is further connected to an imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Trifluoromethyl)benzyl]-1H-imidazol-2-amine typically involves the reaction of 2-(trifluoromethyl)benzyl chloride with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Trifluoromethyl)benzyl]-1H-imidazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

1-[2-(Trifluoromethyl)benzyl]-1H-imidazol-2-amine has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 1-[2-(Trifluoromethyl)benzyl]-1H-imidazol-2-amine is unique due to the presence of both the trifluoromethyl group and the imidazole ring, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s stability, reactivity, and potential for diverse applications .

Properties

IUPAC Name

1-[[2-(trifluoromethyl)phenyl]methyl]imidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3/c12-11(13,14)9-4-2-1-3-8(9)7-17-6-5-16-10(17)15/h1-6H,7H2,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQKMLYGLHEZKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CN=C2N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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